3-Pentanol

Catalog No.
S568717
CAS No.
584-02-1
M.F
C5H12O
C5H12O
CH3CH2CHOHCH2CH3
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentanol

CAS Number

584-02-1

Product Name

3-Pentanol

IUPAC Name

pentan-3-ol

Molecular Formula

C5H12O
C5H12O
CH3CH2CHOHCH2CH3

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3

InChI Key

AQIXEPGDORPWBJ-UHFFFAOYSA-N

SMILES

CCC(CC)O

Solubility

Solubility in water, g/100ml at 30 °C: 5.5 (moderate)

Synonyms

2-methyl-2-butanol, methyl butanol, potassium t-amylate, t-amyl alcohol, tert-amyl alcohol

Canonical SMILES

CCC(CC)O

Plant-Insect Interactions:

  • Insect Sex Pheromones: Research has identified 3-pentanol as a component of the sex pheromones released by certain insects, attracting mates for reproduction []. Understanding these chemical signals can aid in developing species-specific insect pest control strategies.

Plant Defense Mechanisms:

  • Inducing Plant Immunity: Studies suggest that applying 3-pentanol to soil surrounding plants can trigger their defense mechanisms against fungal and bacterial pathogens, as well as insect pests. This research holds promise for developing novel, environmentally friendly approaches to plant disease and pest management.

Organic Chemistry Research:

  • Synthesis of Esters and Amides: 3-Pentanol serves as a starting material for the synthesis of various organic compounds, including esters and amides, which are essential building blocks in pharmaceuticals, plastics, and other materials. Research explores its potential for efficient and sustainable production of these valuable chemicals.

Analytical Chemistry Applications:

  • Solvent and Reference Standard: Due to its specific properties, 3-pentanol finds use as a solvent in various analytical techniques, such as chromatography and spectroscopy []. Additionally, its well-defined characteristics make it suitable as a reference standard for calibrating instruments and ensuring accurate measurements in scientific research.

Pharmaceutical Research:

  • Potential Drug Discovery Applications: While not yet extensively explored, some research suggests potential applications of 3-pentanol derivatives in the field of drug discovery due to their unique chemical properties and potential biological activities []. Further research is needed to explore this avenue fully.

3-Pentanol, also known as pentan-3-ol or sec-amyl alcohol, is a secondary alcohol with the molecular formula C5H12OC_5H_{12}O and a molecular weight of approximately 88.1482 g/mol. It features a hydroxy group (-OH) attached to the third carbon of a pentane chain. The compound appears as a colorless liquid with a characteristic odor and has various applications in industrial and biological contexts. Its boiling point is around 116°C, while its melting point is approximately -8°C .

And formulations.
  • Flavoring Agent: The compound is utilized in food industries for flavoring purposes due to its pleasant odor.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, including liquid crystals and pharmaceuticals.
  • Fuel Additive: Research into its combustion properties suggests potential use as an additive in fuels to improve performance .
  • 3-Pentanol exhibits various biological activities. It is produced naturally by certain plants and is also emitted by insects, suggesting potential roles in ecological interactions. In laboratory studies, it has been noted for its potential effects on human health, including respiratory irritation and central nervous system effects when inhaled or ingested .

    Additionally, research indicates that the compound may participate in metabolic pathways involving oxidation by free radicals, which could influence its reactivity and biological effects .

    Several methods exist for synthesizing 3-pentanol:

    • Hydration of 3-Pentene: The most common method involves the acid-catalyzed hydration of 3-pentene.
    • Reduction of 3-Pentanone: Another method includes the reduction of 3-pentanone using reducing agents like lithium aluminum hydride.
    • Fermentation: Certain fermentation processes can yield 3-pentanol as a byproduct, particularly in anaerobic conditions involving specific microorganisms.

    These methods highlight the versatility in producing this compound for various applications .

    Studies on the interactions of 3-pentanol with other substances reveal significant insights into its reactivity:

    • Oxidation Pathways: Investigations into its combustion have shown that it reacts with various radicals, influencing the formation of products during combustion processes .
    • Toxicology Studies: Interaction studies also focus on its toxicity profile, revealing that it can cause irritation upon contact with skin or mucous membranes. This has implications for safety protocols in industrial settings where exposure may occur .

    Several compounds share structural similarities with 3-pentanol, including:

    Compound NameMolecular FormulaUnique Features
    1-PentanolC5H12OC_5H_{12}OPrimary alcohol; used as a solvent and fuel additive.
    2-PentanolC5H12OC_5H_{12}OSecondary alcohol; exhibits different reactivity patterns compared to 3-pentanol.
    Isoamyl AlcoholC5H12OC_5H_{12}OIsomeric form; used in flavoring and fragrance industries.
    2-Methyl-1-butanolC5H12OC_5H_{12}OExhibits unique properties due to branched structure; used as a solvent.

    Uniqueness of 3-Pentanol

    What sets 3-pentanol apart from its isomers is its specific position of the hydroxy group, which influences its physical properties, reactivity, and biological activity. Its role as a secondary alcohol allows for distinct chemical behaviors compared to primary or branched alcohols like isoamyl alcohol or pentan-1-ol .

    PropertyValueSource
    Molecular Formula$$ \text{C}5\text{H}{12}\text{O} $$
    Molecular Weight88.15 g/mol
    Boiling Point114–116°C (749–760 mmHg)
    Melting Point-75°C
    Density (20°C)0.82 g/mL
    Solubility in Water5.5 g/100 mL (30°C)
    Vapor Pressure (25°C)11.69 hPa

    3-Pentanol is a colorless liquid with a sweet, herbal odor. Its solubility in polar solvents like ethanol and acetone makes it a versatile intermediate in organic synthesis. The compound’s stability under ambient conditions and low reactivity toward strong oxidizing agents position it as a preferred solvent in industrial processes.

    Synthetic Routes and Industrial Production

    Catalytic Oxidation and Transesterification

    A patented method (CN104478661A) outlines a two-step process:

    • Addition Reaction: 2-Pentene reacts with acetic acid in a fixed-bed catalyst system (sulfonic cation-exchange resin) to form amyl acetate.
    • Transesterification: Amyl acetate reacts with methanol (mole ratio 2.0–5.0:1) using sodium methoxide as a catalyst, yielding a 2-pentanol/3-pentanol mixture.

    Key Parameters:

    • Temperature: 80–100°C (addition), 62–80°C (transesterification)
    • Pressure: 0.8–2.0 MPa (addition), atmospheric (transesterification)
    • Yield: >99.5% purity for 2-pentanol/3-pentanol mixture.

    Hydrogenation of Ketones

    3-Pentanol is industrially produced via hydrogenation of 3-pentanone, a reaction optimized using heterogeneous catalysts:

    CatalystConditionsSelectivity to 3-PentanolSource
    Pt-Ni/C80–160°C, H₂ pressure>95%
    Ru Single-AtomHydroformylation (C₂H₄, CO, H₂) followed by hydrogenation83.3% (3-pentanone → 3-pentanol)
    Rh/Activated CarbonHydroformylation → hydrogenationHigh selectivity for 3-pentanol

    Mechanism:

    • Hydroformylation: Ethylene, CO, and H₂ react under cobalt-phosphorus catalysts to form 3-pentanone.
    • Hydrogenation: Catalytic reduction of 3-pentanone to 3-pentanol using Pt-Ni or Ru-based catalysts.

    Fermentation-Derived Ethanol Integration

    Fermentation-derived ethanol serves as a feedstock in syngas (H₂/CO) production, enabling hydroformylation to 3-pentanone, which is subsequently hydrogenated to 3-pentanol. Key steps include:

    • Ethanol Gasification: Conversion to syngas via reforming.
    • Hydroformylation: Syngas + ethylene → 3-pentanone over Co- or Ru-based catalysts.
    • Hydrogenation: 3-pentanone → 3-pentanol using H₂ and Pt-Ni catalysts.

    This route minimizes reliance on petroleum-based feedstocks, aligning with green chemistry principles.

    Oxidation and Reaction Mechanisms

    Atmospheric Oxidation

    3-Pentanol undergoes radical-initiated oxidation in atmospheric chemistry:

    OxidantPrimary Products (Molar Yields)Source
    Cl Atom3-Pentanone (51%), Propionaldehyde (39%)
    OH Radical3-Pentanone (58%), Acetaldehyde (37%)

    Mechanism:

    • Radical Attack: Cl or OH abstracts a hydrogen from the 3-position, forming an α-hydroxyalkyl radical.
    • O₂ Reaction: The radical reacts with O₂ to yield 3-pentanone.

    Autoignition Dynamics

    Experimental and computational studies reveal:

    • Ignition Delay Times (IDTs): Decrease with increasing temperature and pressure (e.g., 6–20 bar).
    • Key Pathways: H-abstraction by H/OH radicals dominates at high temperatures, with HO₂ radicals contributing below 1000 K.

    Industrial Applications and Environmental Considerations

    Applications

    • Agricultural Chemicals: Intermediate in pesticide synthesis.
    • Pharmaceuticals: Precursor to antiviral agents (e.g., tylophorinicine derivatives).
    • Solvents: Used in catalytic deoxydehydration reactions.

    Environmental Impact

    • Catalytic Methods: Transesterification and hydrogenation reduce waste compared to traditional acid-catalyzed processes.
    • Emission Control: Oxidation products like formaldehyde and acetaldehyde require scrubbing in industrial settings.

    Physical Description

    Liquid; [Merck Index] Colorless liquid; [ICSC]
    COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

    XLogP3

    1.2

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    88.088815002 g/mol

    Monoisotopic Mass

    88.088815002 g/mol

    Boiling Point

    116 °C

    Flash Point

    30 °C c.c.

    Heavy Atom Count

    6

    Vapor Density

    Relative vapor density (air = 1): 3

    Density

    Relative density (water = 1): 0.8

    LogP

    1.19 (LogP)
    1.19
    1.21
    1.25

    Melting Point

    -8 °C

    UNII

    X4ELC182I5

    GHS Hazard Statements

    Aggregated GHS information provided by 1648 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    8.77 [mmHg]
    Vapor pressure, kPa at 20 °C: 0.8

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    6032-29-7
    26184-62-3
    31087-44-2
    50858-14-5
    51000-78-3
    584-02-1

    Wikipedia

    3-Pentanol

    Use Classification

    Food additives -> Flavoring Agents
    Hazard Classes and Categories -> Flammable - 2nd degree

    General Manufacturing Information

    3-Pentanol: ACTIVE

    Dates

    Modify: 2023-08-15

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